2,3,4-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide
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Overview
Description
2,3,4-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a complex organic compound that features a trimethoxyphenyl group, a methoxyphenyl group, and a piperazine ring. This compound is of interest due to its potential pharmacological properties and its role as a building block in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in the structure of this compound, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that tmp-bearing compounds can inhibit the function of their targets, leading to various biochemical effects . For instance, one compound was found to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 protein, and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of bioactivity effects, indicating that they likely interact with multiple biochemical pathways .
Result of Action
Tmp-bearing compounds have displayed notable anti-cancer effects and have shown promising anti-fungal, anti-bacterial, and antiviral properties . They have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide typically involves multiple steps, including the formation of the piperazine ring and the attachment of the methoxyphenyl and trimethoxyphenyl groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the multiple steps involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3,4-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be used for selective oxidation.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,3,4-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors used in various therapeutic applications.
Uniqueness
2,3,4-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to interact with multiple biological targets and pathways makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,3,4-trimethoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5/c1-28-19-8-6-5-7-18(19)26-15-13-25(14-16-26)12-11-24-23(27)17-9-10-20(29-2)22(31-4)21(17)30-3/h5-10H,11-16H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDHVLKQKVUIGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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